[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea
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Overview
Description
[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea typically involves the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of [(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar catalytic properties.
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its anticancer activity.
Uniqueness
[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea is unique due to the presence of the furan ring, which imparts additional electronic properties and potential for π-π interactions. This makes it a versatile compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C13H10F3N3OS |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(20-11)7-18-19-12(17)21/h1-7H,(H3,17,19,21)/b18-7- |
InChI Key |
GSHNTODPHXUNPU-WSVATBPTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N\NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=S)N |
Origin of Product |
United States |
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